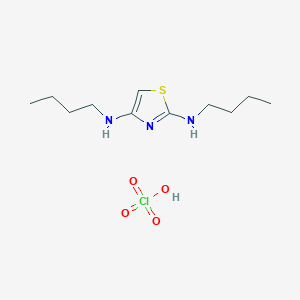
3'-Hexadecylterthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hexadecylterthiophene is a thiophene-based compound characterized by a long hexadecyl chain attached to the terthiophene core. Thiophenes are a class of heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. The unique structure of 3’-Hexadecylterthiophene makes it an interesting subject for research in various scientific fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hexadecylterthiophene typically involves the coupling of hexadecyl bromide with terthiophene under specific conditions. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the hexadecyl group and the terthiophene core .
Industrial Production Methods: Industrial production of 3’-Hexadecylterthiophene may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Hexadecylterthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the α-positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or iodine are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
3’-Hexadecylterthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-Hexadecylterthiophene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The long hexadecyl chain allows it to embed within lipid bilayers, affecting membrane fluidity and protein function. The thiophene core can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding events .
Comparaison Avec Des Composés Similaires
3-Hexylthiophene: Similar in structure but with a shorter hexyl chain, leading to different physical properties and applications.
Poly(3-hexylthiophene) (P3HT): A polymeric form used extensively in organic electronics due to its high charge carrier mobility.
Terthiophene: The parent compound without the hexadecyl chain, used in various organic synthesis applications.
Uniqueness: 3’-Hexadecylterthiophene’s uniqueness lies in its long hexadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly valuable in studies involving membrane dynamics and organic electronic applications .
Propriétés
Formule moléculaire |
C28H40S3 |
|---|---|
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
2-(3-hexadecylthiophen-2-yl)-3-thiophen-2-ylthiophene |
InChI |
InChI=1S/C28H40S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-22-30-27(24)28-25(20-23-31-28)26-18-16-21-29-26/h16,18-23H,2-15,17H2,1H3 |
Clé InChI |
GVDGMOURMGWMLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=C(SC=C1)C2=C(C=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


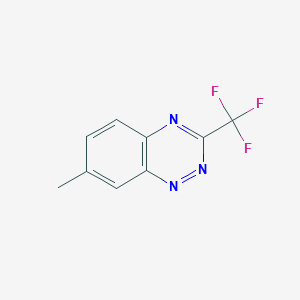
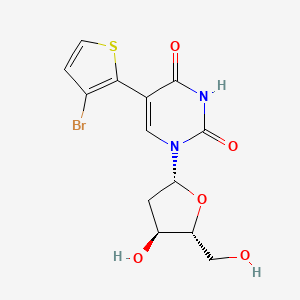
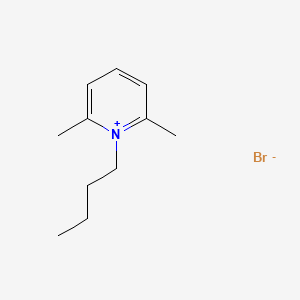
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
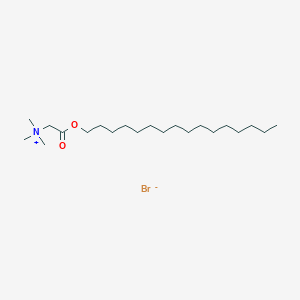
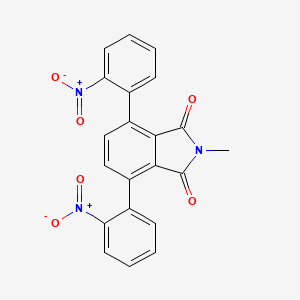
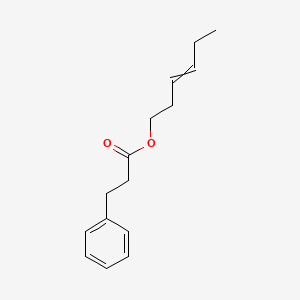
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
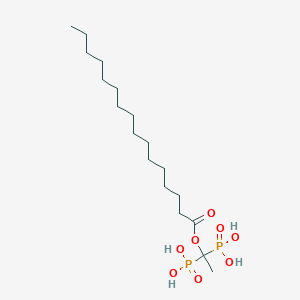
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
